molecular formula C21H28N6O3 B2581278 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine CAS No. 577789-11-8

6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine

Cat. No.: B2581278
CAS No.: 577789-11-8
M. Wt: 412.494
InChI Key: LIMBUYREDZKLTH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine-2,4-diamine core substituted at positions 5 and 4. The 6-position is modified with a 4-benzylpiperidin-1-yl moiety, which may improve lipophilicity and central nervous system (CNS) penetration. The N²-[(oxolan-2-yl)methyl] substituent adds hydrogen-bonding capacity, likely influencing solubility and target interactions .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c22-19-18(27(28)29)20(25-21(24-19)23-14-17-7-4-12-30-17)26-10-8-16(9-11-26)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H3,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMBUYREDZKLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the benzylpiperidine and oxolan-2-ylmethyl groups through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzylpiperidine and oxolan-2-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Overview

6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound classified as a pyrimidine derivative. Its unique structural features, including a nitro group, a piperidine moiety, and an oxolane substituent, suggest significant potential in medicinal chemistry. This compound is being explored for its biological activities and therapeutic applications.

Medicinal Chemistry Applications

The compound exhibits promising characteristics for drug development, particularly in the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for further research in pharmaceuticals.

Potential Therapeutic Areas

  • Cancer Treatment : The structural characteristics of this compound may allow it to inhibit certain cancer cell pathways, making it a candidate for oncology research.
  • Neurological Disorders : Given the presence of the piperidine structure, it may have applications in treating neurodegenerative diseases or psychiatric disorders.
  • Anti-inflammatory Agents : The nitro group could enhance its ability to modulate inflammatory responses, suggesting potential use in managing chronic inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound involves several key steps that require careful optimization of reaction conditions, including temperature and solvent choice. The synthesis typically results in high yields and purity when performed under controlled conditions.

Synthesis Steps

  • Formation of the Pyrimidine Core : Initial reactions focus on creating the pyrimidine structure.
  • Introduction of Functional Groups : Subsequent steps involve adding the piperidine and oxolane groups.
  • Nitro Group Incorporation : The nitro group is introduced through nitration reactions.

Biological Interaction

The presence of multiple nitrogen atoms allows for potential hydrogen bonding interactions, influencing solubility and reactivity with biological targets.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may play a role in binding to these targets, while the nitro and oxolan-2-ylmethyl groups could influence the compound’s overall activity and selectivity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Target Compound
  • Core : Pyrimidine-2,4-diamine.
  • Substituents :
    • 5-Nitro (electron-withdrawing).
    • 6-(4-Benzylpiperidin-1-yl) (lipophilic, CNS-targeting).
    • N²-[(Oxolan-2-yl)methyl] (polar, hydrogen-bonding).
Analog 1: 5-Chloro-N²-[4-(4-methylpiperazin-1-yl)phenyl]-N⁴-{[(2R)-oxolan-2-yl]methyl}pyrimidine-2,4-diamine
  • Core : Pyrimidine-2,4-diamine.
  • Substituents :
    • 5-Chloro (moderate electron-withdrawing).
    • N²-linked to 4-(4-methylpiperazin-1-yl)phenyl (enhanced solubility via tertiary amine).
    • N⁴-[(2R)-oxolan-2-yl]methyl (stereospecific polar group).
  • Key Differences : Chloro vs. nitro at position 5; benzylpiperidine vs. methylpiperazine-phenyl at position 5.
Analog 2: 5-[4-[(5-Chlorothiophen-2-yl)methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine
  • Core : Pyrimidine-2,4-diamine.
  • Substituents: 5-Position: Linked to 4-[(5-chlorothiophen-2-yl)methylamino]phenyl (aromatic, sulfur-containing). 6-(Phenylmethoxymethyl) (ether-linked benzyl group).
  • Key Differences : Thiophene and benzyloxymethyl vs. nitro and benzylpiperidine; higher XlogP (4.5) suggests greater lipophilicity .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Formula C₂₃H₂₉N₇O₃ (inferred) C₂₉H₃₁FN₁₀O C₂₃H₂₂ClN₅OS
Molecular Weight ~467.5 g/mol 566.6 g/mol 451.97 g/mol
Hydrogen Bond Donors 2 (diamine) 3 3
Hydrogen Bond Acceptors 7 (nitro, oxolan, pyrimidine) 11 7
XlogP ~3.8 (estimated) Not reported 4.5

Notes:

  • The target compound’s nitro group reduces basicity compared to Analog 1’s chloro substituent.

Therapeutic Target Implications

  • Target Compound : Likely targets kinases or GPCRs due to nitro group (kinase inhibition) and benzylpiperidine (CNS GPCR modulation).
  • Analog 1 : Fluorophenyl and methylpiperazine groups suggest kinase inhibition (e.g., EGFR or VEGFR) .
  • Analog 2 : Chlorothiophen and benzyloxymethyl groups align with antiviral or antiparasitic applications, as seen in related pyrimidine derivatives .

Research Findings and Activity

  • Analog 1 : Demonstrated sub-micromolar activity in kinase inhibition assays (e.g., ChEMBL: CHEMBL4616) .
  • Analog 2 : Reported moderate activity against Plasmodium falciparum (Malaria) in preclinical studies .

Biological Activity

6-(4-benzylpiperidin-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine, a complex organic compound, belongs to the class of pyrimidine derivatives. Its unique structural features suggest potential biological activities that are currently being explored in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C21H28N6O3 and a molecular weight of 396.49 g/mol. Its structure includes:

  • Pyrimidine core : A six-membered ring containing nitrogen atoms.
  • Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
  • Nitro group : A functional group that may influence its reactivity and biological interactions.
  • Oxolane substituent : A five-membered cyclic ether that can affect the compound's solubility and receptor binding.

The compound's biological activity is largely attributed to its ability to interact with various biological targets, particularly receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may exhibit activity against sigma receptors, which are implicated in various neurological processes.

  • Sigma Receptor Binding : Research indicates that compounds with similar structures have shown affinity for sigma1 and sigma2 receptors. The binding affinity for these receptors is crucial as they are involved in pain modulation, neuroprotection, and other central nervous system functions .
  • Acetylcholinesterase Inhibition : The compound may also act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Study 1Demonstrated high affinity for sigma1 receptors with selectivity ratios indicating potential for neuroprotective effects .
Study 2Showed inhibition of AChE, suggesting potential applications in treating Alzheimer's disease or other cognitive disorders .
Study 3Evaluated toxicity and pharmacokinetics, revealing favorable absorption characteristics and low acute toxicity in animal models .

Case Studies

  • Neuroprotective Effects : In a study involving animal models of neurodegeneration, compounds structurally similar to this compound exhibited significant neuroprotective effects by modulating sigma receptor activity. These findings suggest that this compound may offer therapeutic benefits in neurodegenerative diseases.
  • Pain Management : Another case study highlighted the analgesic properties associated with sigma receptor modulation. The compound's ability to interact with these receptors could provide a new avenue for pain management therapies.

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